molecular formula C23H31N5O3 B2424124 (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone CAS No. 898434-77-0

(4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone

Cat. No. B2424124
CAS RN: 898434-77-0
M. Wt: 425.533
InChI Key: NKGQAASZVIXUKV-UHFFFAOYSA-N
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Description

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is a novel chemical entity that has gained significant attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone is not fully understood, but it is believed to act as a modulator of certain neurotransmitters in the brain, such as dopamine and serotonin. It has also been shown to have an inhibitory effect on certain enzymes that are involved in the breakdown of these neurotransmitters.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, which can lead to improved cognitive function and mood. It has also been found to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for studying neurological disorders. However, one of the limitations of using this compound is its relatively complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.

Future Directions

There are several potential future directions for the research and development of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone. One possible direction is the development of new drugs for the treatment of neurological disorders based on the structure of this compound. Another possible direction is the investigation of its potential use in the treatment of other diseases, such as cancer and cardiovascular disease. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone involves a multi-step process that includes the reaction of pyridazine with piperazine, followed by the addition of azepane and methanone. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

The compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O3/c1-30-19-8-7-18(17-20(19)31-2)23(29)28-15-13-27(14-16-28)22-10-9-21(24-25-22)26-11-5-3-4-6-12-26/h7-10,17H,3-6,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGQAASZVIXUKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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